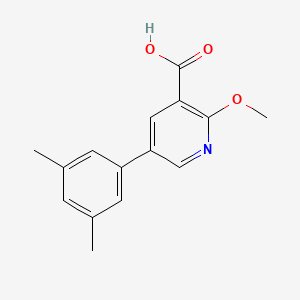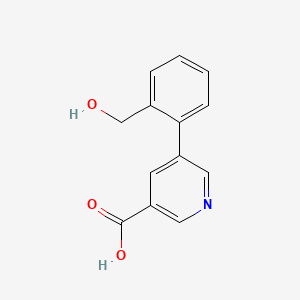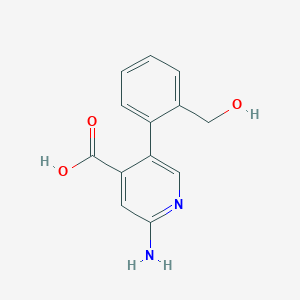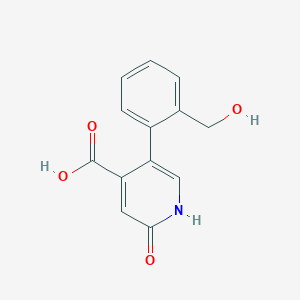
2-(3-Hydroxymethylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxymethylphenyl)isonicotinic acid (HMPA) is a compound that is widely used in the fields of biochemistry, molecular biology, and medicine. HMPA is a derivative of isonicotinic acid, which is a structural analog of nicotinic acid, a vitamin B3. It has a wide range of uses in laboratory experiments and has been used in research studies due to its unique properties.
科学的研究の応用
2-(3-Hydroxymethylphenyl)isonicotinic acid, 95% is widely used in research studies due to its unique properties. It has been used to study the role of nicotinic acid in various biological processes, such as the regulation of gene expression and the regulation of metabolic pathways. It has also been used to study the effects of drugs on the body, as well as the effects of drugs on the brain.
作用機序
2-(3-Hydroxymethylphenyl)isonicotinic acid, 95% acts as an inhibitor of nicotinic acid metabolism in the body. It blocks the action of nicotinic acid in the body, preventing it from being metabolized and thus reducing its effects. This can be beneficial in the treatment of certain diseases, as it can reduce the amount of nicotinic acid present in the body.
Biochemical and Physiological Effects
2-(3-Hydroxymethylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of nicotinic acid, reducing its effects on the body. It has also been shown to reduce inflammation, as well as to reduce the production of certain hormones, such as cortisol.
実験室実験の利点と制限
2-(3-Hydroxymethylphenyl)isonicotinic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it an ideal compound for use in research studies. Additionally, its mechanism of action is well understood, making it easier to study its effects. However, 2-(3-Hydroxymethylphenyl)isonicotinic acid, 95% is not suitable for use in humans, as it can cause side effects such as nausea and vomiting.
将来の方向性
The potential future directions for 2-(3-Hydroxymethylphenyl)isonicotinic acid, 95% research include the development of new synthesis methods, the development of new applications for 2-(3-Hydroxymethylphenyl)isonicotinic acid, 95%, and the exploration of its potential therapeutic uses in humans. Additionally, further research into the biochemical and physiological effects of 2-(3-Hydroxymethylphenyl)isonicotinic acid, 95% could lead to a better understanding of its role in various biological processes. Furthermore, further research into its mechanism of action could lead to the development of new therapeutic drugs. Finally, further research into the advantages and limitations of 2-(3-Hydroxymethylphenyl)isonicotinic acid, 95% could lead to new ways to use it in laboratory experiments.
合成法
2-(3-Hydroxymethylphenyl)isonicotinic acid, 95% is synthesized through the reaction of 3-hydroxymethylphenyl isonicotinic acid with a base, such as potassium hydroxide or sodium hydroxide. The reaction is carried out at room temperature and is usually complete within a few hours. The product is then isolated and purified using column chromatography.
特性
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-7-11(13(16)17)4-5-14-12/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRPGCYJHFKVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687101 |
Source


|
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255636-20-4 |
Source


|
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














